REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([NH:17][C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)=[O:19])[CH:13]=2)[CH:8]=1)(=O)=O.[CH:27]1[C:36]2[C:31](=[C:32](B(O)O)[CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][N:28]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C(Cl)Cl.O>[CH:27]1[C:36]2[C:31](=[C:32]([C:7]3[CH:8]=[C:9]4[C:14](=[CH:15][CH:16]=3)[CH:13]=[C:12]([NH:17][C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)=[O:19])[CH:11]=[CH:10]4)[CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][N:28]=1 |f:2.3.4|
|
Name
|
6-(thiophene-2-carboxamido)naphthalen-2-yl trifluoromethanesulfonate
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)NC(=O)C=1SC=CC1)(F)F
|
Name
|
|
Quantity
|
0.129 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)B(O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The crude was purified from reverse-phase HPLC
|
Type
|
CUSTOM
|
Details
|
This gave a yellow colored amorphous solid, which
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol | |
AMOUNT: MASS | 0.078 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |